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molecular formula C14H8N2O5 B8765399 4-(3-Nitrophthalimidyl)-phenol

4-(3-Nitrophthalimidyl)-phenol

Cat. No. B8765399
M. Wt: 284.22 g/mol
InChI Key: HZVSNLPJLKNYOJ-UHFFFAOYSA-N
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Patent
US04250096

Procedure details

The starting material used in the above example can be prepared as follows: 34.3 g (0.31 mol) of 4-aminophenol and 59.9 g (0.31 mol) of 3-nitrophthalic anhydride in 600 ml of acetic acid are refluxed for 6 hours and the mixture is then stirred into 3,000 ml of water. The product which has precipitated is washed with water and dried for 24 hours at 70° C./30 mm Hg. 69 g (78% of theory) of 4-(3-nitrophthalimidyl)-phenol are obtained; melting point 202° C. IR spectrum (KBr): 1785 cm-1 and 1725 cm-1 (CO--N--CO); 1550 and 1350 cm-1 (NO2).
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[N+:9]([C:12]1[CH:22]=[CH:21][CH:20]=[C:14]2[C:15]([O:17][C:18](=O)[C:13]=12)=[O:16])([O-:11])=[O:10].O>C(O)(=O)C>[N+:9]([C:12]1[CH:22]=[CH:21][CH:20]=[C:14]2[C:15]([N:1]([C:2]3[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=3)[C:18](=[O:17])[C:13]=12)=[O:16])([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
34.3 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
59.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
The product which has precipitated
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried for 24 hours at 70° C./30 mm Hg
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)C2=CC=C(C=C2)O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 69 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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